N-[(quinolin-8-yl)methyl]methanesulfonamide
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Overview
Description
N-[(quinolin-8-yl)methyl]methanesulfonamide is an organic compound that belongs to the class of quinolines and derivatives. It is characterized by the presence of a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring, forming benzo[b]azabenzene. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[(quinolin-8-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N-[(quinolin-8-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(quinolin-8-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(quinolin-8-yl)methyl]benzenesulfonamide
- N-[(quinolin-8-yl)methyl]ethanesulfonamide
- N-[(quinolin-8-yl)methyl]propylsulfonamide
Uniqueness
N-[(quinolin-8-yl)methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in enzyme inhibition and greater stability under various reaction conditions .
Properties
IUPAC Name |
N-(quinolin-8-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSGAILLCFTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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